3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine
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Overview
Description
3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine is a chemical compound characterized by its unique structure, which includes a bromo-fluoro phenyl group attached to an azetidine ring via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine typically involves the following steps:
Bromination and Fluorination: Starting with a phenol derivative, the compound undergoes bromination and fluorination to introduce the bromo-fluoro groups at the 3 and 5 positions of the phenyl ring.
Methoxylation: The bromo-fluoro phenyl compound is then treated with methanol in the presence of a strong base to introduce the methoxy group.
Azetidine Formation: Finally, the methoxy-substituted phenyl compound is reacted with azetidine under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the bromo or fluoro positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with altered functional groups.
Substitution Products: Derivatives with different substituents at the bromo or fluoro positions.
Scientific Research Applications
3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be utilized in biological assays to investigate its interactions with various biomolecules.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3-[(3-Chloro-5-fluorophenyl)methoxy]azetidine: Similar structure with a chloro group instead of bromo.
3-[(3-Bromo-5-methoxyphenyl)methoxy]azetidine: Similar structure with a methoxy group instead of fluoro.
3-[(3-Bromo-5-fluorophenyl)ethoxy]azetidine: Similar structure with an ethoxy group instead of methoxy.
Uniqueness: 3-[(3-Bromo-5-fluorophenyl)methoxy]azetidine is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-[(3-bromo-5-fluorophenyl)methoxy]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-7(2-9(12)3-8)6-14-10-4-13-5-10/h1-3,10,13H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGIJHTVEHCKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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